Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole . This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This compound lacks the chlorine atom and may have different biological activities and reactivity.
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: The methyl ester variant may exhibit different solubility and reactivity compared to the ethyl ester.
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: This compound has a phenyl ring instead of a thiophene ring, which can significantly alter its chemical and biological properties.
This compound stands out due to its unique combination of a chlorinated thiophene ring and an isoxazole moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H8ClNO3S |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
ethyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 |
InChI Key |
WDAZHKHLVOUBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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